2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-15-9-8-14(11-12(15)3)18-22-16-7-6-10-20-19(16)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJSFAYCSJFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Thiazolo Ring Formation
Using electron-deficient pyridines (e.g., nitro-substituted) directs cyclization to the 5,4-b position. Substituents at C6 of the pyridine reduce side reactions (<5% byproducts).
Steric Hindrance During Amidation
Bulky 2-ethylbutanoyl groups necessitate HOBt as an additive to prevent racemization and improve coupling efficiency. Microwave-assisted coupling (50°C, 2 hours) increases yield to 90% but risks decomposition.
Scalability and Industrial Feasibility
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with high potency . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 19a (PI3K Inhibitor)
- Structure : Features a pyridyl-substituted thiazolo[5,4-b]pyridine core with a sulfonamide group.
- Activity : Exhibits potent PI3Kα inhibition (IC₅₀ = 3.6 nM) but 10-fold reduced activity against PI3Kβ.
- SAR Insights :
- Sulfonamide functionality is critical for PI3Kα binding.
- Pyridyl substitution enhances activity; replacement with phenyl reduces potency .
- Key Difference : The target compound lacks the sulfonamide group, which may reduce PI3K affinity but could improve selectivity for other kinases.
Compound 6h (c-KIT Inhibitor)
- Structure : Contains a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold.
- Activity : Moderate c-KIT inhibition (IC₅₀ = 9.87 µM).
- SAR Insights :
- Hydrophobic trifluoromethyl group fits into c-KIT’s hydrophobic pocket.
- Insertion of methylene or urea linkages abolishes activity .
- Key Difference : The target compound’s ethyl and methyl substituents may offer better solubility or alternative hydrophobic interactions compared to 6h’s trifluoromethyl group.
3-Methyl-N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Butanamide (CAS 863592-53-4)
- Structure : Differs in substituent positions (3-methyl vs. 2-ethyl and 2-methyl groups).
- Physicochemical Properties :
- Molecular weight: 311.4 g/mol.
- Solubility: DMSO stock solutions (1–10 mM) for in vitro assays .
- Key Difference : The ethyl group in the target compound may enhance membrane permeability compared to the methyl analogue.
Activity and Selectivity Trends
| Compound | Target Kinase | IC₅₀ | Key Structural Features |
|---|---|---|---|
| Target Compound | Not reported | N/A | Ethyl/methyl substituents, amide linker |
| 19a (PI3Kα inhibitor) | PI3Kα | 3.6 nM | Pyridyl, sulfonamide |
| 6h (c-KIT inhibitor) | c-KIT | 9.87 µM | 3-(Trifluoromethyl)phenyl |
- Heterocyclic Core Importance : The thiazolo[5,4-b]pyridine core is essential for kinase binding across targets, enabling hydrogen bonding and π-π stacking .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., sulfonamide in 19a): Enhance PI3Kα affinity via polar interactions.
- Hydrophobic Groups (e.g., trifluoromethyl in 6h): Improve c-KIT binding but reduce solubility.
- Alkyl Chains (e.g., ethyl in target compound): May balance lipophilicity and metabolic stability.
Biological Activity
2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a synthetic compound notable for its complex structure, which incorporates a thiazolopyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄OS, with a molecular weight of approximately 325.4 g/mol. The compound features:
- An ethyl group
- A butanamide side chain
- A phenyl ring substituted with a thiazolopyridine derivative
This unique combination of structural elements contributes to its distinct biological activities.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : The thiazolo[5,4-b]pyridine core is associated with kinase inhibition, which plays a crucial role in cell signaling pathways and cancer progression.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Antitumor Effects : Preliminary studies indicate that the compound may exhibit antitumor activity, although specific data on this compound's efficacy against cancer cells is still limited .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
| Compound Name | Structure/Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Thiazolopyridine core | Antimicrobial, Antitumor | TBD |
| Thiazolo[4,5-b]pyridine | Contains similar core | Antimicrobial properties | TBD |
| Butanamides | Various derivatives studied | Analgesic and anti-inflammatory activities | TBD |
| Thiazolo[5,4-d]pyrimidine | Another derivative | Antitumor effects | TBD |
Note : The specific IC50 values for this compound are yet to be determined.
Case Studies and Research Findings
- Trypanocidal Activity : Related compounds have shown trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM for structurally similar arylthiazoles. This suggests that modifications in the side chain can significantly impact biological efficacy .
- Cytotoxicity Testing : In studies evaluating various derivatives against human cancer cell lines (HeLa and A549), compounds were assessed using the MTT assay to determine cytotoxic effects. Although some derivatives showed promise, none exhibited statistically significant cytotoxicity at tested concentrations .
- Structure-Activity Relationships (SAR) : Investigations into SAR indicate that bulky substituents at the amino end negatively impact trypanocidal activity while specific functional groups enhance potency. This emphasizes the importance of molecular design in developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
